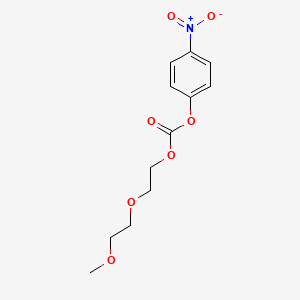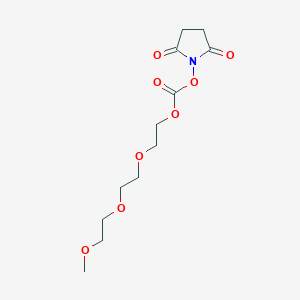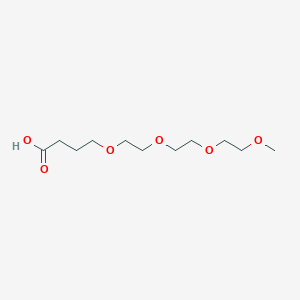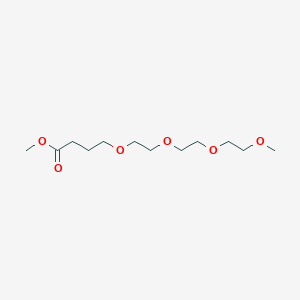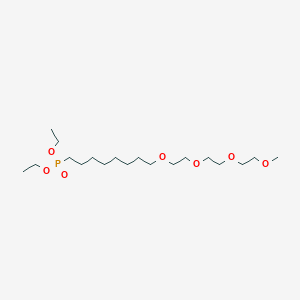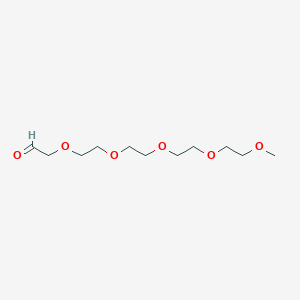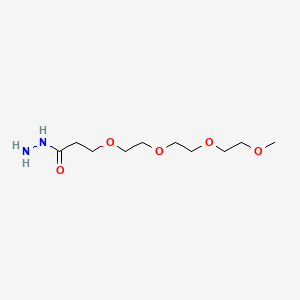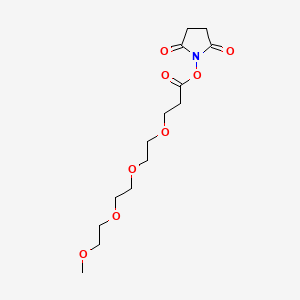
MRS 4062 Triethylammoniumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . The chemical name is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt .
Molecular Structure Analysis
The molecular weight of MRS 4062 triethylammonium salt is 1022.09 . The molecular formula is C18H26N3O15P3.4(C2H5)3N .Physical and Chemical Properties Analysis
MRS 4062 triethylammonium salt is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Wissenschaftliche Forschungsanwendungen
P2Y4-Rezeptoragonist
MRS 4062 Triethylammoniumsalz ist ein selektiver P2Y4-Rezeptoragonist {svg_1} {svg_2} {svg_3}. P2Y4-Rezeptoren sind eine Art von purinergen Rezeptoren, die in einer Vielzahl von Geweben im gesamten Körper vorkommen. Sie spielen eine Schlüsselrolle in vielen physiologischen Prozessen, einschließlich Entzündungen, Schmerzempfindung und Thrombozytenaggregation.
Pharmakologische Forschung
Aufgrund seiner Rolle als P2Y4-Rezeptoragonist wird this compound häufig in der pharmakologischen Forschung eingesetzt {svg_4} {svg_5}. Forscher können diese Verbindung verwenden, um P2Y4-Rezeptoren selektiv zu aktivieren, um ihre Funktion und ihr Potenzial als therapeutische Ziele zu untersuchen.
Arzneimittelentwicklung
Die selektive Aktivierung von P2Y4-Rezeptoren durch this compound macht es auch zu einem wertvollen Werkzeug in der Arzneimittelentwicklung {svg_6} {svg_7}. Indem Wissenschaftler verstehen, wie diese Verbindung mit diesen Rezeptoren interagiert, können sie neue Medikamente entwickeln, die ihre Wirkungen nachahmen oder ihre Wirkung blockieren.
Neurologische Forschung
P2Y4-Rezeptoren befinden sich im zentralen Nervensystem, daher kann this compound in der neurologischen Forschung verwendet werden {svg_8} {svg_9}. Beispielsweise kann es Wissenschaftlern helfen, die Rolle dieser Rezeptoren bei neurologischen Erkrankungen wie Alzheimer-Krankheit und Multipler Sklerose zu untersuchen.
Entzündungs- und Schmerzstudien
Wie bereits erwähnt, spielen P2Y4-Rezeptoren eine Rolle bei Entzündungen und Schmerzempfindung. Daher kann this compound in Studien verwendet werden, die die Mechanismen von Entzündungen und Schmerzen untersuchen {svg_10} {svg_11}.
Thrombozytenaggregationsstudien
P2Y4-Rezeptoren sind an der Thrombozytenaggregation beteiligt, einem Schlüsselprozess bei der Blutgerinnung. This compound kann in Thrombozytenaggregationsstudien verwendet werden, um Forschern zu helfen, diesen Prozess besser zu verstehen {svg_12} {svg_13}.
Wirkmechanismus
Target of Action
The primary target of MRS 4062 triethylammonium salt is the P2Y4 receptor . This receptor is a part of the purinergic receptor family of G protein-coupled receptors. These receptors play a crucial role in many physiological processes, including inflammation, neuroprotection, and platelet aggregation .
Mode of Action
MRS 4062 triethylammonium salt acts as a selective agonist for the P2Y4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MRS 4062 binds to the P2Y4 receptor, activating it .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Action Environment
It is worth noting that the compound is stable at -20°c , suggesting that temperature could be an important factor in its storage and handling.
Biochemische Analyse
Biochemical Properties
MRS 4062 triethylammonium salt interacts with P2Y4 receptors, a type of purinergic receptor. The EC50 values for hP2Y4, hP2Y2, and hP2Y6 are 23, 640, and 740 nM respectively . This indicates that MRS 4062 triethylammonium salt has a high affinity for the P2Y4 receptor, and a lower affinity for the P2Y2 and P2Y6 receptors .
Molecular Mechanism
MRS 4062 triethylammonium salt acts as an agonist for the P2Y4 receptor This means it binds to the P2Y4 receptor and activates it, leading to a cellular response
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for MRS 4062 triethylammonium salt involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 4-(2-aminoethyl)benzenesulfonamide (AEBS) in the presence of triethylamine.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "4-(2-aminoethyl)benzenesulfonamide (AEBS)", "Triethylamine" ], "Reaction": [ "To a solution of DDQ (1.0 g, 3.7 mmol) in dry CH2Cl2 (20 mL) at 0°C was added triethylamine (1.0 mL, 7.4 mmol) dropwise.", "The mixture was stirred for 10 min at 0°C and then AEBS (0.5 g, 2.5 mmol) was added.", "The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature and stirred for an additional 12 h.", "The solvent was removed under reduced pressure and the residue was dissolved in water (20 mL) and extracted with CH2Cl2 (3 × 20 mL).", "The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure.", "The residue was purified by column chromatography on silica gel using CH2Cl2/MeOH (95:5) as eluent to afford MRS 4062 triethylammonium salt as a yellow solid (0.4 g, 40%)." ] } | |
CAS-Nummer |
1309871-50-8 |
Molekularformel |
C42H86N7O15P3 |
Molekulargewicht |
1022.11 |
IUPAC-Name |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChI-Schlüssel |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




